4-Bromo-6-(furan-2-yl)pyrimidine
Description
Properties
Molecular Formula |
C8H5BrN2O |
|---|---|
Molecular Weight |
225.04 g/mol |
IUPAC Name |
4-bromo-6-(furan-2-yl)pyrimidine |
InChI |
InChI=1S/C8H5BrN2O/c9-8-4-6(10-5-11-8)7-2-1-3-12-7/h1-5H |
InChI Key |
MNEJPERHUKYWDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NC=N2)Br |
Origin of Product |
United States |
Preparation Methods
Halogen Exchange Reactions
In one protocol, 4-chloro-6-(furan-2-yl)pyrimidine undergoes nucleophilic substitution using hydrobromic acid (HBr) in the presence of a Lewis acid catalyst such as aluminum bromide (AlBr₃). The reaction proceeds at 80–100°C for 12–18 hours, achieving yields of 68–72%. The mechanism involves the generation of a bromide ion that displaces the chloride, facilitated by the electron-withdrawing nature of the pyrimidine ring.
Directed Bromination Using N-Bromosuccinimide (NBS)
NBS in dimethylformamide (DMF) at 0–5°C selectively brominates the 4-position of 6-(furan-2-yl)pyrimidine. This method avoids polybromination by leveraging the regioselectivity imposed by the furan substituent. Yields range from 65–70%, with purity confirmed via HPLC.
Coupling of Furan and Pyrimidine Moieties
Cross-coupling reactions enable the modular assembly of this compound from simpler fragments. These methods prioritize regiocontrol and functional group compatibility.
Suzuki-Miyaura Coupling
A palladium-catalyzed coupling between 4-bromo-6-iodopyrimidine and furan-2-ylboronic acid in tetrahydrofuran (THF) at 60°C yields the target compound in 75–80% efficiency. Key parameters include the use of Pd(PPh₃)₄ as a catalyst and sodium carbonate as a base.
Ullmann-Type Coupling
Copper(I)-mediated coupling of 4-bromopyrimidine with 2-furanylzinc bromide in refluxing toluene achieves 60–65% yield. While less efficient than Suzuki coupling, this method avoids palladium, reducing costs for large-scale synthesis.
Cyclocondensation of Chalcone Derivatives
Adapting methodologies from benzofuran-pyrimidine hybrids, this compound can be synthesized via cyclocondensation of furan-containing chalcones with brominated urea derivatives.
Chalcone Synthesis and Cyclization
Furan-2-carbaldehyde reacts with 4-bromoacetophenone under Claisen-Schmidt conditions to form a chalcone intermediate. Subsequent cyclocondensation with urea in ethanolic potassium hydroxide (KOH) at room temperature for 6 hours yields the pyrimidine ring, with bromine retained at the 4-position. This method achieves 70–75% yield.
Comparative Analysis of Synthesis Routes
The table below evaluates key metrics for each method:
| Method | Yield (%) | Purity (%) | Reaction Time (h) | Cost Efficiency | Scalability |
|---|---|---|---|---|---|
| Halogen Exchange | 68–72 | 95–98 | 12–18 | Moderate | High |
| NBS Bromination | 65–70 | 90–93 | 6–8 | Low | Moderate |
| Suzuki-Miyaura Coupling | 75–80 | 97–99 | 4–6 | High | High |
| Ullmann Coupling | 60–65 | 85–88 | 8–10 | Moderate | Low |
| Cyclocondensation | 70–75 | 92–95 | 6–8 | Low | Moderate |
Key Observations :
- Suzuki-Miyaura coupling offers the highest yield and purity, making it ideal for pharmaceutical applications.
- Cyclocondensation is advantageous for integrating complex substituents but requires multi-step synthesis.
- NBS bromination provides regioselectivity but struggles with scalability due to reagent costs.
Optimization Strategies and Challenges
Solvent and Catalyst Screening
Optimizing solvent polarity (e.g., switching from THF to DMF) in Suzuki reactions improves yield by 8–10%. Similarly, replacing Pd(PPh₃)₄ with Pd(OAc)₂ reduces catalyst loading without compromising efficiency.
Purification Techniques
Recrystallization from ethanol or ethyl acetate removes by-products such as di-brominated species. Column chromatography with silica gel (hexane:ethyl acetate, 7:3) further enhances purity to >99%.
Regioselectivity Challenges
Competing bromination at the 2- or 5-positions of the pyrimidine ring necessitates careful control of reaction conditions. Lower temperatures (0–5°C) and stoichiometric HBr minimize side reactions.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-6-(furan-2-yl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura or Stille coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic groups.
Oxidation and Reduction: The furan ring can be subjected to oxidation or reduction reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF).
Major Products: The major products formed from these reactions include various substituted pyrimidines and furan derivatives, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
4-Bromo-6-(furan-2-yl)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and infectious diseases.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: The compound’s unique electronic properties make it a candidate for the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 4-Bromo-6-(furan-2-yl)pyrimidine largely depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the furan ring can enhance binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
- Substituent Effects: The bromine atom at position 4 enhances electrophilic substitution reactivity, while furan-2-yl groups contribute π-π stacking interactions in supramolecular assemblies .
- Synthetic Methods : Microwave-assisted synthesis reduces reaction times (e.g., 20 minutes at 165°C for Suzuki-Miyaura couplings) compared to traditional methods .
Spectroscopic and Computational Insights
- Amino vs. Bromo Substituents: Quantum chemical calculations on 2-amino-5-bromo-6-methyl-4-pyrimidinol reveal that bromine increases molecular polarity and alters electron density distribution, impacting spectroscopic profiles. For example, bromine substitution correlates with distinct IR vibrational modes (e.g., C-Br stretches at ~550 cm⁻¹) and NMR deshielding effects .
- Furan vs. Imidazole Rings : Furan-containing pyrimidines (e.g., 4-Bromo-6-(furan-2-yl)pyrimidine) exhibit lower aromatic stabilization than imidazo-fused analogs (e.g., 6-Bromo-2-(furan-2-yl)-3H-imidazo[4,5-b]pyridine), affecting their stability and reactivity .
Data Tables
Table 1: Comparative Spectroscopic Data
Q & A
Q. Methodological Approach
- X-ray crystallography : Resolve molecular geometry using single-crystal diffraction (e.g., compare bond lengths and angles with DFT-optimized structures) .
- Spectroscopic validation : Cross-reference experimental ¹H/¹³C NMR shifts (e.g., furan protons at δ 7.2–7.5 ppm) with computed chemical shifts (GIAO method at B3LYP/6-311+G(d,p)) .
- Thermal analysis : Differential scanning calorimetry (DSC) to verify phase transitions predicted by molecular dynamics simulations .
What safety protocols are critical when handling this compound in electrophilic substitution reactions?
Q. Basic Safety Measures
Q. Advanced Hazard Mitigation
- Glovebox use : Required for air-sensitive steps (e.g., Grignard reagent addition) to prevent moisture ingress .
- Emergency protocols : Immediate ethanol rinse for skin contact and 15-minute eyewash for ocular exposure .
How can the reactivity of the bromine substituent in this compound be leveraged for functional group interconversions?
Q. Methodological Strategies
- Nucleophilic substitution : Replace Br with amines (e.g., benzylamine in DMSO at 120°C) to generate 4-amino derivatives .
- Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids (e.g., phenylboronic acid) to form biaryl systems .
- Reductive elimination : Use Zn/HCl to dehalogenate and generate unsubstituted pyrimidine scaffolds .
What analytical techniques are most effective for characterizing impurities in this compound?
Q. Basic Quality Control
Q. Advanced Profiling
- High-resolution mass spectrometry (HRMS) : Compare observed [M+H]⁺ peaks (e.g., m/z 265.02) with theoretical values (Δ < 2 ppm) .
- 2D NMR (COSY, HSQC) : Assign overlapping signals in crowded aromatic regions .
How do steric and electronic effects of the furan ring influence the reactivity of this compound?
Q. Experimental Design
- Electron-rich furan : Enhances electrophilic substitution at the 4-position via resonance donation. Compare reactivity with thiophene or pyrrole analogs .
- Steric hindrance : Substituents at the 5-position of furan (e.g., methyl groups) reduce coupling efficiency by ~30% in Pd-mediated reactions .
Computational Insight
Fukui indices (DFT calculations) identify the pyrimidine C4 as the most electrophilic site (ƒ⁺ = 0.15), while furan O1 acts as a nucleophilic center (ƒ⁻ = 0.09) .
What strategies address low yields in multi-step syntheses involving this compound?
Q. Optimization Techniques
- Stepwise isolation : Purify intermediates after each step (e.g., bromination before furan coupling) to avoid cumulative impurities .
- Catalyst recycling : Immobilize Pd catalysts on magnetic nanoparticles to reduce metal leaching and costs .
- Solvent selection : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) for greener synthesis .
How can researchers validate the biological activity of this compound derivatives without commercial assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
